
Mephedrone
説明
Mephedrone (4-methylmethcathinone) is a synthetic cathinone derivative first synthesized in the early 2000s as part of the "designer drug" market. It acts as a norepinephrine-dopamine reuptake inhibitor (NDRI) and serotonin-releasing agent, with a mechanism akin to amphetamines but with distinct pharmacodynamic properties . Animal studies confirm its dopamine (DA) release in the nucleus accumbens, rapid blood-brain barrier penetration, and self-administration behavior in rats, indicating high abuse liability . Human studies report euphoria, increased sociability, and sympathomimetic effects (e.g., tachycardia, hypertension), with a pharmacokinetic profile characterized by rapid onset (~15–30 minutes) and short duration (~1–2 hours) .
準備方法
Primary Synthetic Routes for Mephedrone Production
Bromination-Substitution Method
The most widely documented synthesis of this compound involves a two-step bromination and nucleophilic substitution sequence. The process begins with α-bromination of 4-methylpropiophenone using bromine (Br₂) in dichloromethane (DCM) at ambient temperature . This reaction produces 4-methyl-2-bromopropiophenone, which is subsequently reacted with methylamine hydrochloride in the presence of triethylamine (TEA) as a base. The substitution step occurs in acetonitrile or ethanol under reflux conditions (60–80°C), yielding this compound as a hydrochloride salt after acid quenching .
Key parameters influencing yield include stoichiometric ratios and reaction duration. For instance, a 1:1.2 molar ratio of 4-methylpropiophenone to bromine maximizes bromination efficiency, while extending the substitution step beyond 4 hours enhances conversion rates . Typical yields for this method range from 60% to 70%, with purity exceeding 95% after recrystallization .
Oxidation of 4-Methylephedrine
An alternative route involves the oxidation of 4-methylephedrine using potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in dilute sulfuric acid (H₂SO₄) . This method mirrors the synthesis of methcathinone but introduces challenges due to the instability of the intermediate oxo product. The reaction proceeds at elevated temperatures (50–70°C), with careful pH control to prevent over-oxidation.
While this pathway offers a theoretical yield of 85%, practical yields often fall below 50% due to side reactions forming N-oxides and ketone degradation products . Additionally, residual manganese (Mn) from KMnO₄ necessitates extensive purification to meet pharmaceutical-grade standards .
Optimization of Reaction Conditions
Solvent and Temperature Effects
Solvent selection critically impacts reaction kinetics and product stability. Polar aprotic solvents like acetonitrile accelerate substitution rates in the bromination method, whereas ethanol favors crystal growth during recrystallization . For the oxidation route, aqueous H₂SO₄ (10–20% v/v) minimizes side reactions but requires precise temperature control to avoid exothermic decomposition .
Catalytic Enhancements
Recent studies suggest that Lewis acids, such as zinc chloride (ZnCl₂), can catalyze the bromination step, reducing reaction times by 30% . However, catalytic residues may complicate downstream purification, necessitating additional washing steps with ethyl acetate or diethyl ether .
Purification and Crystallization Techniques
Crude this compound hydrochloride is purified via recrystallization from ethanol or acetone, achieving purities >98% . Table 1 summarizes optimal solvent systems and their effects on crystal morphology:
Table 1: Recrystallization Solvents for this compound Hydrochloride
Solvent | Purity (%) | Crystal Habit | Yield (%) |
---|---|---|---|
Ethanol | 98.5 | Needle-like | 75 |
Acetone | 97.2 | Prismatic | 68 |
Methanol | 96.8 | Irregular | 60 |
Vacuum sublimation represents an alternative purification method, particularly for small-scale syntheses, but risks thermal degradation above 150°C .
By-Products and Impurity Profiling
Common Synthetic By-Products
GC-MS analyses of illicit this compound samples reveal persistent impurities, including unreacted 4-methylpropiophenone (≤5%) and N-methylated side products . The oxidation route often introduces manganese residues (up to 200 ppm) when KMnO₄ is employed .
Table 2: Major Impurities in this compound Syntheses
Impurity | Source | Detection Method |
---|---|---|
4-Methylpropiophenone | Incomplete bromination | GC-MS |
Manganese oxides | KMnO₄ oxidation | ICP-MS |
3-Methoxythis compound | Methoxy group incorporation | HPLC-UV |
Mitigation Strategies
-
Chelation Therapy : Ethylenediaminetetraacetic acid (EDTA) washes reduce manganese levels to <10 ppm .
-
Fractional Crystallization : Sequential recrystallization in ethanol-acetone mixtures eliminates polar by-products .
Emerging Synthetic Methodologies
Microwave-Assisted Synthesis
Pilot-scale experiments demonstrate that microwave irradiation (100 W, 80°C) accelerates the bromination-substitution sequence, achieving 85% yield in 45 minutes . This approach reduces solvent consumption by 40% but requires specialized equipment.
Flow Chemistry Applications
Continuous-flow reactors enable precise temperature and stoichiometric control, minimizing side reactions. Early prototypes report 92% yield with residence times under 10 minutes .
化学反応の分析
Mephedrone Metabolism
This compound undergoes extensive metabolism, primarily through the cytochrome P450 2D6 (CYP2D6) enzyme . The main phase I metabolic pathways include N-demethylation, reduction of the ketone moiety, and oxidation of the tolyl group . Key metabolites identified in human plasma and urine include nor-mephedrone, dihydro-mephedrone, hydroxytolyl-mephedrone, and 4-carboxy-mephedrone, with 4-carboxy-mephedrone being the most abundant .
Based on the analysis of rat and human urine by gas chromatography and mass spectrometry, this compound is thought to be metabolized by three phase 1 pathways :
- Demethylation to the primary amine
- Reduction of the ketone group
- Oxidation of the tolyl group
Both 5 and 6 are thought to be further metabolized by conjugation to the glucuronide and sulfate derivatives .
Pharmacodynamics
This compound acts as a substrate for monoamine transporters, including DAT, SERT, and NET . It inhibits the reuptake of neurotransmitters and promotes their release, leading to increased extracellular levels of dopamine, serotonin, and norepinephrine .
Monoamine release of this compound and related agents (EC50, nM)
Compound | NE | DA | 5-HT |
---|---|---|---|
Dextroamphetamine | 6.6–7.2 | 5.8–24.8 | 698–1,765 |
Dextromethamphetamine | 12.3–13.8 | 8.5–24.5 | 736–1,292 |
4-Methylamphetamine | 22.2 | 44.1 | 53.4 |
4-Methylmethamphetamine | 66.9 | 41.3 | 67.4 |
MDMA | 54.1–110 | 51.2–278 | 49.6–72 |
Cathinone | 23.6–25.6 | 34.8–83.1 | 6,100–7,595 |
Methcathinone | 22–26.1 | 12.5–49.9 | 2,592–5,853 |
Northis compound | 100 | 220 | 210 |
R(+)-Northis compound | 89 | 150 | 179 |
S(–)-Northis compound | 115 | 391 | 1,592 |
This compound | 58–62.7 | 49.1–51 | 118.3–122 |
S(–)-Mephedrone | ND | 74 | 61 |
R(+)-Mephedrone | ND | 31 | 1,470 |
Methylone | 140–270 | 117–220 | 234–708 |
Note: The smaller the value, the more strongly the drug releases the neurotransmitter. The assays were done in rat brain synaptosomes, and human potencies may be different .
This compound also shows affinity for serotonin 5-HT2A receptors, α2-adrenergic receptors, and trace amine-associated receptor 1 (TAAR1) .
科学的研究の応用
Pharmacological Effects
Mephedrone has been observed to exert various pharmacological effects primarily through its action as a monoamine releaser and reuptake inhibitor. It affects neurotransmitter systems, particularly those involving dopamine and serotonin. Key findings include:
- Dopamine and Serotonin Release : this compound increases extracellular concentrations of dopamine and serotonin, similar to other stimulants like amphetamines. Studies indicate that this compound produces a more significant increase in serotonin levels compared to MDMA (3,4-methylenedioxymethamphetamine) .
- Behavioral Effects : In animal models, this compound has been shown to induce hyperactivity, euphoria, and enhanced sexual behavior. For instance, it significantly increased locomotor activity in rats .
- Long-term Neurochemical Changes : Research indicates that repeated administration of this compound can lead to alterations in dopamine transporter levels and serotonin transporter levels in various brain regions. These changes may persist even after discontinuation of the drug .
Potential Therapeutic Applications
While primarily known for its recreational use, this compound's pharmacological profile suggests potential applications in therapeutic settings:
- Cognitive Enhancement : Some studies have indicated that this compound may improve visuo-spatial associative memory and learning abilities in animal models . This raises questions about its potential use in cognitive disorders, although further research is necessary.
- Anxiolytic Effects : Preliminary findings suggest that this compound may exhibit anxiolytic-like properties, potentially offering insights into its use for anxiety-related conditions .
Health Risks and Toxicology
Despite its potential applications, the use of this compound is associated with significant health risks:
- Toxicological Concerns : this compound has been linked to neurotoxicity and oxidative stress in neuronal cell lines. Studies have shown that it can induce cell death and impair metabolic activity at higher concentrations .
- Subjective Effects and Risks : Users commonly report effects such as euphoria and increased energy; however, these are accompanied by risks including anxiety, paranoia, and cardiovascular complications . The drug's rapid onset and short duration of action can lead to binge use patterns, increasing the risk of adverse effects.
Case Studies and Research Findings
Several case studies have highlighted the implications of this compound use:
- Neurotoxic Effects : A study involving human neuroblastoma cells demonstrated that this compound exposure resulted in increased oxidative stress markers and cell viability changes, suggesting potential neurotoxic effects .
- Behavioral Studies in Animals : Research on mice showed that this compound administration led to both stimulant-like effects (increased locomotion) and depressive-like behaviors (impaired memory), indicating a complex interaction with the central nervous system .
- Epidemiological Insights : Reports from emergency departments have documented cases of severe health complications following this compound use, emphasizing the need for public health awareness regarding new psychoactive substances .
作用機序
メフェドロンは、ドーパミン、セロトニン、ノルエピネフリンなどのモノアミン神経伝達物質の放出を増加させ、再取り込みを阻害することで、その効果を発揮します。これにより、シナプス間隙におけるこれらの神経伝達物質のレベルが上昇し、刺激と幸福感が高まります。 主要な分子標的は、ドーパミン輸送体、セロトニン輸送体、ノルエピネフリン輸送体です .
類似化合物との比較
Structural and Pharmacodynamic Comparisons
Mephedrone shares structural similarities with other cathinones (e.g., methcathinone, methylone) and amphetamines (e.g., MDMA, methamphetamine). Key differences arise from substitutions on the phenyl ring and nitrogen alkylation, which influence potency, selectivity, and metabolic stability.
Pharmacokinetic Differences :
- This compound’s elimination half-life (~2–3 hours) is shorter than MDMA (~8 hours) and methamphetamine (~10 hours) .
- 4-MEC exhibits slower metabolism due to N-ethyl substitution, prolonging its effects .
Behavioral and Clinical Comparisons
- Abuse Liability : this compound’s rapid onset and short duration lead to compulsive redosing, akin to cocaine but with higher serotonergic effects similar to MDMA . In contrast, methamphetamine’s prolonged DA elevation sustains reinforcement with fewer redosing episodes .
- Interaction with Alcohol : this compound reduces alcohol-induced sedation but exacerbates cardiovascular stress, similar to amphetamines .
Neurochemical Selectivity
This compound is less DAT-selective than methamphetamine but more balanced in DAT/SERT activity compared to MDMA. This dual action contributes to its unique "entactogen-like" effects (e.g., empathy, sensory enhancement) with stimulant properties .
生物活性
Mephedrone, chemically known as 4-methylmethcathinone, is a synthetic cathinone that has gained popularity as a recreational drug. Its biological activity primarily revolves around its interaction with monoamine transporters, leading to significant neurochemical effects. This article explores the biological activity of this compound through various studies, highlighting its pharmacodynamics, metabolism, and associated neurotoxicity.
This compound acts predominantly as a monoamine transporter substrate , influencing the release and reuptake of key neurotransmitters such as dopamine (DA), serotonin (5-HT), and norepinephrine (NE). Research indicates that this compound and its metabolites exhibit high affinity for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT) .
Key Findings:
- Monoamine Release : this compound induces the release of monoamines via high-affinity transporters. Specifically, it has been shown to increase extracellular levels of DA and 5-HT in vivo .
- Metabolite Activity : The N-demethylated metabolite, nor-mephedrone, also displays significant neurochemical activity, enhancing DA and 5-HT levels . Conversely, 4-hydroxythis compound does not exhibit similar effects on neurotransmitter levels .
Metabolism
This compound undergoes extensive hepatic metabolism primarily through cytochrome P450 enzymes. The main metabolic pathways include:
- N-demethylation
- Hydroxylation
- Reduction of the β-keto group
These metabolic processes yield several active metabolites that may contribute to the drug's overall effects . Notably, some metabolites retain pharmacological activity at monoamine transporters, which may play a role in the entactogenic and psychostimulant effects associated with this compound use .
Neuropharmacological Effects
In preclinical studies using animal models, this compound has been shown to induce various behavioral changes:
- Locomotor Activity : Repeated administration of this compound leads to increased spontaneous locomotor activity in rodents, with evidence suggesting tolerance development over time .
- Neurotoxicity : Studies indicate that this compound can cause neurotoxic effects similar to those observed with other stimulants like MDMA. These include reductions in serotonin transporter function and alterations in dopaminergic and serotonergic systems .
Case Studies
A notable study examined the effects of this compound on rat models:
- Rats administered with this compound displayed significant increases in locomotor activity and elevated levels of extracellular DA and 5-HT.
- Following a binge-like treatment protocol, persistent serotonergic deficits were observed even days after exposure .
Summary of Research Findings
The following table summarizes key research findings regarding the biological activity of this compound:
Study | Key Findings | Methodology |
---|---|---|
Meyer et al., 2010 | This compound induces release via DAT, NET, SERT | In vitro assays |
Mayer et al., 2016 | Nor-mephedrone increases extracellular DA; 4-OH-mephedrone does not | Microdialysis in rats |
PMC4978154 | Phase I metabolites inhibit uptake; nor-mephedrone induces locomotor activity | In vitro and in vivo studies |
PMC5771050 | Neurotoxicity observed; persistent serotonergic deficits post-exposure | Animal model studies |
Q & A
Q. Basic Research: Analytical Methods for Mephedrone Detection in Biological Samples
Q: What analytical methodologies are recommended for detecting and quantifying this compound in biological matrices, and how do their limits of detection (LODs) compare? A: Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are widely used due to their sensitivity and specificity for this compound and its metabolites. GC-MS is optimal for volatile compounds, while LC-MS/MS excels in detecting polar metabolites without derivatization. Surface-enhanced Raman spectroscopy (SERS) has also been optimized for rapid in-field detection, achieving an LOD of 1.6 µg/mL with high reproducibility (RSD ≤0.51%) . For rigorous validation, researchers should cross-validate results with reference standards (CAS 1189805-46-6) and report parameters like recovery rates and matrix effects .
Q. Basic Research: Standardizing Behavioral Assessments for Acute this compound Effects
Q: How can researchers design questionnaires to evaluate acute subjective effects of this compound while minimizing recall bias? A: Structured interviews or self-administered surveys using Likert scales (e.g., 1–5 ratings) are effective. The this compound Craving Questionnaire (MCQ) identifies four craving domains: reinforcement urgency, desire intensity, mild intentions, and consumption control . To reduce bias, combine retrospective reports with real-time ecological momentary assessments (EMA). Cognitive testing of items (e.g., factor analysis) ensures validity, as demonstrated in cross-sectional studies with biological verification .
Q. Advanced Research: Experimental Designs for Neuropharmacological Mechanism Studies
Q: What experimental paradigms are suitable for investigating this compound’s dopaminergic and serotonergic effects in vivo? A: Rodent self-administration models paired with microdialysis or voltammetry can track dopamine (DA) and serotonin (5-HT) release in real time. This compound’s DA-releasing potency (IC₅₀: DAT < NET/SERT) suggests its abuse potential, comparable to methamphetamine. Behavioral assays (e.g., conditioned place preference) and c-Fos protein mapping in reward-related brain regions (e.g., nucleus accumbens) further elucidate its neurostimulant profile . For mechanistic clarity, use selective receptor antagonists (e.g., D1/D2 blockers) in crossover designs .
Q. Advanced Research: Resolving Contradictions in this compound’s Harm Profile
Q: How can conflicting epidemiological data on this compound’s harm reduction potential (vs. cocaine/MDMA) be reconciled methodologically? A: Longitudinal cohort studies with matched controls are critical. For example, population-level analyses of drug-related mortality pre/post-mephedrone availability (e.g., UK 2009–2011) revealed a 40% drop in cocaine deaths, suggesting substitution effects . However, confounders like purity and polydrug use require multivariable regression. Mixed-methods approaches (e.g., toxicology screens + qualitative user reports) improve causal inference .
Q. Advanced Research: Pharmacokinetic Modeling of this compound in Rodents
Q: What pharmacokinetic models best describe this compound’s absorption and metabolism in preclinical studies? A: Bicompartmental models with Michaelis-Menten kinetics accurately capture nonlinear oral absorption and saturation effects. Intravenous (i.v.) administration in rats shows rapid distribution (t₁/₂α = 5–10 min) and elimination (t₁/₂β = 60–90 min). Oral bioavailability (~20–30%) varies with dose due to first-pass metabolism. Researchers should use nonlinear mixed-effects modeling (NONMEM) for population PK analyses and validate with LC-MS/MS plasma assays .
Q. Basic Research: Ethical Considerations in Human this compound Studies
Q: What ethical safeguards are essential when recruiting human participants for this compound use studies? A: Protocols must adhere to IRB guidelines, emphasizing informed consent, confidentiality, and harm mitigation (e.g., on-site medical supervision). Retrospective surveys should anonymize data to protect vulnerable populations (e.g., polysubstance users). For prospective designs, exclude high-risk cohorts (e.g., cardiovascular disorders) and provide post-study counseling. Biological sample collection (e.g., hair analysis) requires explicit consent and secure storage .
Q. Advanced Research: Comparative Abuse Liability Assessment
Q: How can this compound’s abuse liability be systematically compared to MDMA or methamphetamine? A: Drug discrimination assays in rodents are gold standards. Train animals to discriminate this compound from saline, then test substitution with MDMA/methamphetamine. This compound’s discriminative stimulus profile overlaps with methamphetamine (≥80% substitution) but not MDMA, indicating stimulant-like abuse potential. Complement with progressive-ratio self-administration tests to quantify reinforcing efficacy .
Q. Basic Research: Validating this compound’s Purity in Experimental Samples
Q: What protocols ensure chemical purity and stability of this compound in laboratory settings? A: Source reference standards from accredited suppliers (e.g., CAS 1189805-46-6). Characterize samples via NMR, FT-IR, and HPLC-UV to confirm >98% purity. Store aliquots at -20°C in inert atmospheres to prevent degradation (e.g., oxidation to cathinone derivatives). Periodically re-analyze stability using accelerated aging tests under varying pH/temperature conditions .
Q. Advanced Research: Longitudinal Neurocognitive Impact Studies
Q: What neuroimaging and cognitive testing protocols are optimal for assessing this compound’s long-term effects? A: Combine structural MRI (e.g., voxel-based morphometry) with functional MRI (fMRI) during cognitive tasks (e.g., N-back working memory). Animal models show hippocampal atrophy and prefrontal cortex hypometabolism post-binge dosing. In humans, longitudinal designs should track baseline vs. follow-up performance using Cambridge Neuropsychological Test Automated Battery (CANTAB) modules .
Q. Advanced Research: Mechanistic Toxicology of this compound-Induced Hyperthermia
Q: What experimental approaches elucidate the mechanisms of this compound-induced hyperthermia and neurotoxicity? A: Telemetric monitoring of core body temperature in rodents under controlled ambient conditions reveals dose-dependent hyperthermia (≥30 mg/kg). Pair with microdialysis to measure extracellular glutamate surges in the hypothalamus. Pharmacological blockade (e.g., 5-HT2A antagonists) can isolate receptor-specific pathways. Post-mortem assays for oxidative stress markers (e.g., lipid peroxidation) further clarify neurotoxic cascades .
特性
IUPAC Name |
2-(methylamino)-1-(4-methylphenyl)propan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-8-4-6-10(7-5-8)11(13)9(2)12-3/h4-7,9,12H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YELGFTGWJGBAQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C(C)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20891437 | |
Record name | Mephedrone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20891437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Color/Form |
Fine-white to off-white or slightly colored powder ... also found in tablet or capsule form | |
CAS No. |
1189805-46-6 | |
Record name | Mephedrone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1189805-46-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mephedrone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1189805466 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mephedrone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13108 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Mephedrone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20891437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Methylmethcathinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MEPHEDRONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8BA8T27317 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Mephedrone | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7979 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Mephedrone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041923 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。